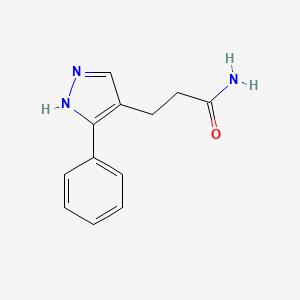

3-(3-phenyl-1H-pyrazol-4-yl)propanamide

Description

Properties

CAS No. |

2098120-34-2 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-(5-phenyl-1H-pyrazol-4-yl)propanamide |

InChI |

InChI=1S/C12H13N3O/c13-11(16)7-6-10-8-14-15-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,16)(H,14,15) |

InChI Key |

JTMXGIPUXDSDMO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CCC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-phenyl-1H-pyrazol-4-yl)propanamide with structurally related pyrazole-propanamide derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrazole-Propanamide Derivatives

Key Comparison Points:

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The phenyl group in this compound increases lipophilicity compared to the pyridyl group in 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, which may reduce aqueous solubility but enhance membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ’s compound) improve metabolic stability and binding affinity in drug candidates, whereas electron-donating groups (e.g., methyl in golidocitinib) modulate steric interactions .

Golidocitinib: Requires multi-step synthesis involving chiral resolution and amide coupling, reflecting the complexity of pharmaceutical-grade compounds .

Solid-State Behavior

- Pyridyl-propanamide derivatives exhibit N–H⋯N/O hydrogen bonds (N⋯O = 2.968 Å) and π-π stacking (inter-ring distance = 3.739 Å), stabilizing crystal lattices . The phenyl analog likely forms stronger π-π interactions due to the absence of polar pyridyl nitrogen atoms.

Biological and Industrial Applications

- Coordination Chemistry : Pyridyl-propanamide derivatives serve as ligands for metal-organic frameworks (MOFs), whereas phenyl analogs may prioritize material stability over metal coordination .

- Pharmaceuticals : Golidocitinib’s methoxy-methyl-pyrazol group and chiral propanamide backbone are critical for JAK kinase inhibition, a feature absent in simpler phenyl derivatives .

Preparation Methods

Michael Addition of Pyrazole to Acrylamide

A direct and efficient method involves the Michael addition of the pyrazole ring to acrylamide under basic conditions:

- Procedure: Sodium hydroxide solution and pyrazole are stirred in N,N-dimethylformamide (DMF) at 333 K. Acrylamide in DMF is added dropwise, and the reaction mixture is heated for 7 hours at 333 K. After cooling and filtration, the product is purified by vacuum distillation of DMF, yielding this compound.

| Parameter | Details |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Sodium hydroxide (2 M) |

| Temperature | 333 K (approx. 60 °C) |

| Reaction Time | 7 hours |

| Acrylamide Amount | 1.0 g (14 mmol) |

| Pyrazole Amount | 1.58 g (10 mmol) |

| Yield | High purity product (1.94 g) |

This method is notable for its simplicity and good yield, making it a preferred approach for preparing the target compound.

Amidation of Pyrazole-3-propanoic Acid Derivatives

Another approach involves preparing the corresponding pyrazole-3-propanoic acid followed by amidation:

Synthesis of pyrazole-3-propanoic acid: This can be achieved by condensation of substituted acetophenones with succinic anhydride, followed by cyclization with hydrazine derivatives to form the pyrazole ring bearing a carboxylic acid group at the propanoic side chain.

Amidation: The carboxylic acid is activated using ethyl chloroformate in the presence of triethylamine, then reacted with ammonia or amines to yield the propanamide derivative. This method provides moderate to good yields (30%-76%) and allows for structural diversity via different amine substituents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid activation | Ethyl chloroformate, triethylamine | Formation of activated ester |

| Amidation | Ammonia or amine, reflux in methanol | Formation of propanamide |

| Yield range | 30% - 76% | Moderate to good yield |

Alternative Synthetic Routes and Functionalization

Halogenation and Subsequent Substitution

In some pyrazole syntheses, halogenated intermediates are prepared to allow further substitution:

Use of Hydrazides and Hydrazines

Hydrazide intermediates derived from pyrazole carboxylic acids can be converted into amides or other derivatives through condensation reactions:

Hydrazide formation by refluxing pyrazole carboxylic acids with hydrazine derivatives in ethanol.

Subsequent reaction with amino acid esters or alkyl amines in the presence of triethylamine yields amide derivatives, including propanamide analogs.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|

| Michael Addition to Acrylamide | Pyrazole, acrylamide, NaOH, DMF, 333 K, 7 h | Direct, simple, good yield | High purity product (1.94 g) |

| Amidation of Propanoic Acid | Pyrazole-3-propanoic acid, ethyl chloroformate, triethylamine, amines | Structural diversity, moderate to good yields | 30%-76% yield |

| Halogenation + Substitution | Chlorine gas, pyrazole derivatives, nucleophilic amines | Allows functional group variation | Requires handling of chlorine |

| Hydrazide Route | Pyrazole carboxylic acid, hydrazine, amino esters, triethylamine | Versatile, useful for derivatives | Good yields, crystallizable products |

Research Findings and Practical Considerations

The Michael addition method is favored for its operational simplicity and relatively mild conditions, avoiding the need for harsh reagents or multiple steps.

Amidation via activated esters allows for the introduction of various amine substituents, enabling the preparation of analogs for biological screening.

The choice of solvent (DMF, ethanol, methanol) and base (NaOH, triethylamine) significantly impacts reaction efficiency and product purity.

Temperature control is critical, with typical reactions conducted between room temperature and reflux conditions (50–100 °C) depending on the step.

Purification often involves recrystallization or filtration after solvent removal under reduced pressure.

Q & A

Q. What are the key structural features of 3-(3-phenyl-1H-pyrazol-4-yl)propanamide that influence its biological activity?

The compound’s bioactivity is primarily dictated by its pyrazole core, which enables π-π stacking and hydrogen bonding with biological targets, and the propanamide side chain, which enhances solubility and modulates pharmacokinetics. Substituents on the phenyl group (e.g., electron-withdrawing or donating groups) can alter binding affinity to enzymes or receptors. For instance, fluorinated phenyl derivatives (as seen in related compounds) improve metabolic stability . Structural confirmation via NMR (e.g., coupling constants for pyrazole protons) and X-ray crystallography is critical to validate interactions .

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

- Step 1: Condensation of phenylhydrazine with β-keto esters to form the pyrazole ring.

- Step 2: Amidation via coupling with propionyl chloride derivatives. Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) improves yield by 15–20% compared to conventional heating . Solvent selection (e.g., DMF for polar intermediates) and pH control (neutral to mild acidic) minimize side reactions like hydrolysis .

Q. What analytical techniques are critical for confirming the structure and purity of synthesized this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and confirm regiochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1215).

- HPLC-PDA: Purity >98% is achievable using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to design novel derivatives?

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced reactivity .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with kinases) to identify substituents improving binding free energy (ΔG ≤ −10 kcal/mol).

- Feedback Loops: Experimental data (e.g., IC₅₀ values) refine computational models, enabling iterative optimization .

Q. What strategies are effective in resolving discrepancies in biological activity data across studies?

- Dose-Response Replication: Test compound concentrations across a wider range (e.g., 0.1–100 µM) to account for assay sensitivity thresholds.

- Target Selectivity Profiling: Use kinase panels or GPCR arrays to identify off-target effects that may skew results .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile IC₅₀ variations (>2-fold differences) caused by cell line heterogeneity .

Q. How do substituents on the pyrazole ring affect the compound’s pharmacokinetic properties?

- Methoxy Groups: Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Chloro Substituents: Improve metabolic stability (t₁/₂ > 4 hrs in liver microsomes) by resisting cytochrome P450 oxidation .

- Amino Groups: Facilitate hydrogen bonding with plasma proteins (e.g., albumin binding ≥80%), prolonging circulation time .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka ≥ 10⁴ M⁻¹s⁻¹, kd ≤ 10⁻³ s⁻¹) for enzyme inhibition.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH ≤ −20 kcal/mol) to assess entropy-driven interactions .

- Cryo-EM: Resolve ligand-induced conformational changes in receptors at near-atomic resolution (≤3.0 Å) .

Q. What are the common degradation pathways under varying pH and temperature conditions?

- Acidic Conditions (pH ≤3): Hydrolysis of the amide bond, yielding 3-phenylpyrazole and propionic acid (t₁/₂ ~6 hrs at 37°C).

- Alkaline Conditions (pH ≥10): Degradation via ring-opening of the pyrazole moiety (t₁/₂ ~2 hrs).

- Thermal Stability: Decomposition above 150°C, detected via TGA-DSC (endothermic peak at 160°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.